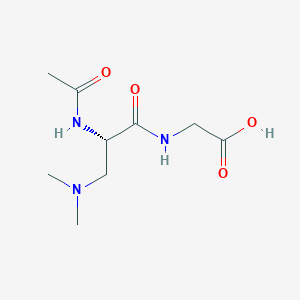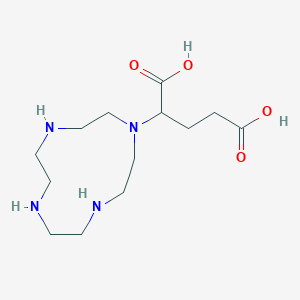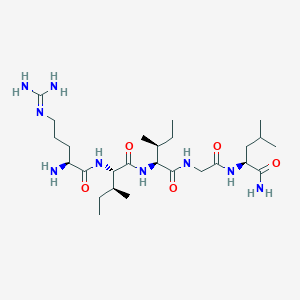![molecular formula C9H12O2 B12593024 Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid CAS No. 349129-52-8](/img/structure/B12593024.png)
Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[3210~3,6~]octane-2-carboxylic acid is a unique and structurally complex organic compound It is characterized by its tricyclic framework, which includes a cyclobutane ring fused to a bicyclo[321]octane system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid typically involves a series of cyclization reactions. One common method includes the homoallylic cyclization of a suitable precursor, which leads to the formation of the tricyclic core . The reaction conditions often require the use of catalysts such as boron trifluoride etherate and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis methods, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Wirkmechanismus
The mechanism by which tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s rigid structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved often include signal transduction and metabolic processes, which can be modulated by the compound’s presence .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.1]octane: Shares a similar bicyclic framework but lacks the additional cyclobutane ring.
Tricyclo[3.2.1.0~2,4~]octane: Another tricyclic compound with a different arrangement of rings and substituents.
Uniqueness
Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid is unique due to its specific ring strain and the presence of the carboxylic acid group, which provides additional reactivity and potential for functionalization. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new synthetic methodologies.
Eigenschaften
CAS-Nummer |
349129-52-8 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
tricyclo[3.2.1.03,6]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)8-5-1-4-2-7(8)6(4)3-5/h4-8H,1-3H2,(H,10,11) |
InChI-Schlüssel |
CLBJSSKLHAVTRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3C2CC1C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Bromomethyl)-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide](/img/structure/B12592941.png)
![N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea](/img/structure/B12592972.png)
![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide]](/img/structure/B12592976.png)
![3-[[5-Fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol;hydrochloride](/img/structure/B12592979.png)


![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione](/img/structure/B12592985.png)





![Acetamide,N-(cyclohexylmethyl)-2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12593011.png)

